(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid
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Description
(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C18H18N4O5 and its molecular weight is 370.365. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
- Regiospecific Synthesis and Structural Analysis : The compound demonstrates significant interest in regiospecific synthesis and structural determination. For instance, Kumarasinghe et al. (2009) discussed the regiospecific synthesis of related compounds, emphasizing the challenge of identifying regioisomers and the crucial role of single-crystal X-ray analysis in unambiguous structure determination. This highlights the compound's relevance in advancing methods of structural analysis in organic chemistry (Kumarasinghe, Hruby, & Nichol, 2009).
Biological Activities
- Inhibition of Xanthine Oxidoreductase : A study by Fukunari et al. (2004) investigated Y-700, a derivative of the compound, as a potent inhibitor of xanthine oxidoreductase. This is significant in exploring potential therapeutic applications, particularly in treating hyperuricemia and related diseases (Fukunari et al., 2004).
Chemical Properties and Reactions
- Synthesis and Properties of Analogous Compounds : Research by Kumarasinghe et al. (2009) and Hartmann et al. (1994) includes the synthesis of analogous compounds, providing insights into the chemical properties and potential reactivity of the compound . These studies contribute to understanding the compound's behavior in various chemical environments (Kumarasinghe, Hruby, & Nichol, 2009); (Hartmann et al., 1994).
Pharmaceutical Applications
- Inhibitory Activity and Pharmaceutical Potential : The study by Fukunari et al. (2004) on Y-700, a closely related compound, highlights its inhibitory activity and potential as a pharmacological agent. This suggests possible directions for pharmaceutical applications of the compound (Fukunari et al., 2004).
properties
IUPAC Name |
3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-26-14-4-3-11(8-15(14)27-2)17-13(7-12(9-19)18(20)25)10-22(21-17)6-5-16(23)24/h3-4,7-8,10H,5-6H2,1-2H3,(H2,20,25)(H,23,24)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUOGVTDWLNJT-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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